molecular formula C27H32N2O4 B11460057 N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B11460057
M. Wt: 448.6 g/mol
InChI Key: SWIWGSMQLYRPQD-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a cyclohexylcarbamoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the cyclohexylcarbamoyl group.

    Coupling with the Phenyl Group: The final step involves coupling the benzodioxole ring with the cyclohexylcarbamoyl group and the phenyl group through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyclohexylcarbamoyl group, potentially converting it to a cyclohexylamine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl ring.

Scientific Research Applications

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the central nervous system . The compound’s structure allows it to fit into binding sites on these targets, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and a cyclohexylcarbamoyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C27H32N2O4/c30-25(20-14-15-23-24(18-20)33-19-32-23)29(22-12-6-2-7-13-22)27(16-8-3-9-17-27)26(31)28-21-10-4-1-5-11-21/h2,6-7,12-15,18,21H,1,3-5,8-11,16-17,19H2,(H,28,31)

InChI Key

SWIWGSMQLYRPQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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